N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide
Description
N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and an ethanediamide moiety linked to a 2,2-diethoxyethyl chain. Its synthesis likely follows routes similar to related thienopyrazole derivatives, such as condensation reactions involving hydrazide derivatives and ketones or aldehydes under acidic conditions .
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-6-24-13(25-7-2)8-18-15(22)16(23)19-14-11-9-26-10-12(11)20-21(14)17(3,4)5/h13H,6-10H2,1-5H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXSAKRUGASOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction of 5-amino-pyrazoles with appropriate aldehydes or ketones, followed by cyclization to form the thieno[3,4-c]pyrazole core. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (p-TSA) and solvents like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Metabolic Stability : The tert-butyl group (target compound and BF96306) may confer resistance to oxidative metabolism compared to the phenyl-substituted analogue .
- Biological Activity : While BF96306 and the phenyl-substituted analogue lack explicit activity data in the provided evidence, their structural resemblance to kinase inhibitors (e.g., imatinib analogues) suggests possible kinase-binding interactions via the pyrazole-thiophene scaffold .
Physicochemical Properties
Implications:
The target compound’s lower LogP and higher hydrogen bond acceptors align with improved solubility, critical for oral bioavailability. However, its larger molecular weight may limit blood-brain barrier penetration compared to BF96304.
Biological Activity
N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide is a compound of interest due to its potential biological activities. This article reviews its structural properties, biological mechanisms, and relevant case studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C17H26N4O3S |
| Molecular Weight | 366.47834 g/mol |
| IUPAC Name | N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2,2-diethoxyethyl)ethanediamide |
| SMILES String | CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C |
This compound features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.
Antiparasitic Activity
Recent studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant antiparasitic activity. For instance, compounds with similar structures have been tested against Leishmania and Trypanosoma species. The mechanism involves the induction of reactive oxygen species (ROS), leading to cell death in parasites due to oxidative stress. The selectivity index for these compounds was notably high, indicating their potential as therapeutic agents against tropical diseases such as malaria and leishmaniasis .
Cytotoxicity Studies
In vitro cytotoxicity assays using the MTT method have demonstrated that compounds structurally related to this compound can inhibit cell viability in various cancer cell lines. For example, a study reported an EC50 value below 10 μM for certain derivatives against human cancer cell lines. This suggests that the compound may interfere with critical metabolic pathways necessary for cancer cell survival .
Case Studies
-
Study on Antileishmanial Activity
- A derivative of thieno[3,4-c]pyrazole was tested against Leishmania donovani. The results indicated a significant reduction in parasite viability at concentrations as low as 5 μM. The study concluded that the compound's mechanism involved ROS generation and mitochondrial dysfunction in the parasites .
- Antitrypanosomal Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
